
1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four propan-2-yl groups attached to a tetrahydropyrene core, making it an interesting subject for research in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene typically involves the alkylation of pyrene derivatives. The reaction conditions often require the use of strong bases and alkyl halides to introduce the propan-2-yl groups. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the hydrogenation state of the compound.
Substitution: The propan-2-yl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated compounds.
科学研究应用
1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through various pathways. The propan-2-yl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
1,3,6,8-Tetraethylpyrene: Similar in structure but with ethyl groups instead of propan-2-yl groups.
1,3,6,8-Tetramethylpyrene: Contains methyl groups, making it less bulky compared to the propan-2-yl derivative.
1,3,6,8-Tetra(n-butyl)pyrene: Features n-butyl groups, which are longer and more flexible than propan-2-yl groups.
Uniqueness
1,3,6,8-Tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene is unique due to the specific steric and electronic effects imparted by the propan-2-yl groups. These effects can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
61099-34-1 |
|---|---|
分子式 |
C28H38 |
分子量 |
374.6 g/mol |
IUPAC 名称 |
1,3,6,8-tetra(propan-2-yl)-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C28H38/c1-15(2)23-13-24(16(3)4)20-11-12-22-26(18(7)8)14-25(17(5)6)21-10-9-19(23)27(20)28(21)22/h13-18H,9-12H2,1-8H3 |
InChI 键 |
DTDSDCKWWUWUAD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C2CCC3=C(C=C(C4=C3C2=C1CC4)C(C)C)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


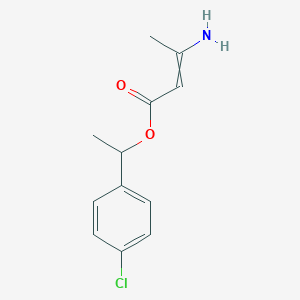
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)

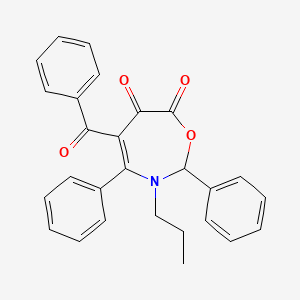

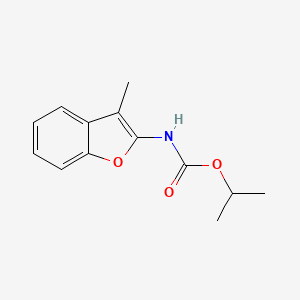
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
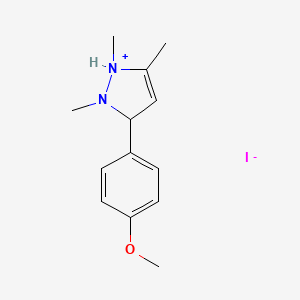
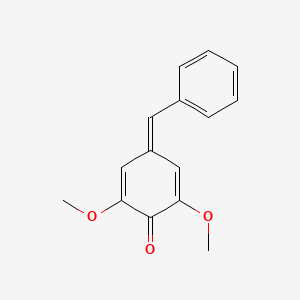
![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)
![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
